molecular formula C19H19N5OS B2615656 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 923250-12-8

2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2615656
CAS No.: 923250-12-8
M. Wt: 365.46
InChI Key: CVSQUUQKCPMNOT-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a fused imidazo[2,1-c][1,2,4]triazole core substituted with a phenyl group at the 7-position and a thioether-linked acetamide moiety terminating in an m-tolyl (meta-methylphenyl) group.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c1-14-6-5-7-15(12-14)20-17(25)13-26-19-22-21-18-23(10-11-24(18)19)16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSQUUQKCPMNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo[2,1-c][1,2,4]triazole ring, potentially opening the ring or reducing specific functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Derivatives: From reduction reactions.

    Substituted Aromatics: From substitution reactions.

Scientific Research Applications

The compound exhibits a range of biological activities attributed to its imidazo[2,1-c][1,2,4]triazole core. Key activities include:

  • Antimicrobial Activity : Preliminary studies indicate potential efficacy against various pathogens.
  • Anticancer Properties : The compound has been tested for cytotoxicity against cancer cell lines, showing promising results .
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, modulating their activity .

Medicinal Chemistry

The unique structure of 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide makes it a valuable lead compound for drug development targeting various diseases. Its potential as a therapeutic agent is under investigation in multiple studies focusing on its pharmacological properties.

Pharmaceutical Research

This compound serves as a starting point for synthesizing new derivatives with enhanced biological activity. Researchers are exploring modifications to improve potency and selectivity against specific targets.

Industrial Applications

Beyond medicinal uses, this compound's unique properties may find applications in developing new materials or chemical processes within industrial settings.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance:

  • A study demonstrated its cytotoxic effects on cancer cell lines with promising IC50 values .
  • Another research highlighted its potential as an enzyme inhibitor in metabolic pathways relevant to disease states .

Mechanism of Action

The mechanism of action of 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets in the body. The imidazo[2,1-c][1,2,4]triazole core is known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The m-tolyl group distinguishes this compound from closely related analogs. Key comparisons include:

Compound Name Aromatic Substituent Key Structural Differences Purity/Yield
2-((7-Phenyl-...yl)thio)-N-(m-tolyl)acetamide (Target) m-Methylphenyl Balanced lipophilicity, moderate steric bulk Not reported
N-(3-Fluorophenyl)-2-((7-phenyl-...yl)thio)acetamide 3-Fluorophenyl Increased electronegativity, potential enhanced binding Not reported
N-(4-Chlorophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide 4-Chlorophenyl Electron-withdrawing Cl; different core (triazinoindole) 31% yield, 95% purity
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide 4-Bromophenyl Heavy atom (Br) for crystallography; triazinoindole core 95% purity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The m-tolyl group’s methyl substituent enhances lipophilicity compared to electron-withdrawing groups (e.g., F, Cl, Br), which may improve membrane permeability but reduce polar interactions .
  • Core Heterocycle Differences: The imidazotriazole core in the target compound differs from triazinoindole cores in and .
Thioacetamide-Linked Heterocycles

The thioether bridge is a common feature among analogs, but the attached heterocycles vary significantly:

Compound Name Heterocycle Attached to Thioether Functional Impact
Target Compound Imidazo[2,1-c][1,2,4]triazole Compact, rigid core; moderate H-bonding
2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide Triazinoindole Larger planar structure; enhanced π-stacking
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide 1,3,4-Thiadiazole Electron-deficient; potential metal chelation

Key Observations :

  • Imidazotriazole vs. Triazinoindole: The imidazotriazole’s smaller size may reduce steric hindrance in binding pockets compared to triazinoindoles .

Biological Activity

The compound 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide is a derivative of imidazo[2,1-c][1,2,4]triazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be characterized by its imidazole and triazole rings, which are linked by a thioether group. The presence of the m-tolyl acetamide moiety enhances its interaction with biological targets.

Property Value
Molecular FormulaC15H18N4OS
Molecular Weight318.4 g/mol
CAS Number921833-61-6
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the imidazo[2,1-c][1,2,4]triazole core followed by thiolation and acetamide formation.

Anticancer Activity

Recent studies have demonstrated that compounds containing imidazo[2,1-c][1,2,4]triazole scaffolds exhibit significant anticancer properties. For instance:

  • Cytotoxicity Testing : Compounds similar to this compound have shown IC50 values ranging from 2.38 to 3.77 μM against various cancer cell lines including cervical (SISO) and bladder (RT-112) cancer cells .

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases.
  • Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates in cancer cells .

Other Biological Activities

In addition to anticancer properties:

  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial effects against a range of pathogens.
  • Anti-inflammatory Effects : The thiazole moiety is known for its anti-inflammatory properties which may contribute to the overall therapeutic profile of the compound.

Case Studies

Several studies have highlighted the effectiveness of similar compounds:

  • A study reported that a derivative with a similar structure inhibited growth in human cancer cell lines and showed selectivity towards specific types of cancer cells .
  • Another investigation focused on the synthesis and characterization of related triazole derivatives which demonstrated promising anti-leishmanial and neuroprotective activities .

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